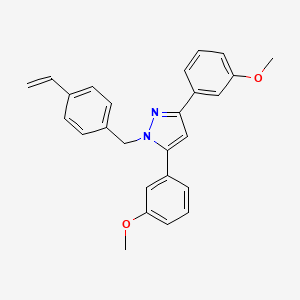![molecular formula C21H22N6O B14927506 1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927506.png)
1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. The preparation begins with the synthesis of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl halides, hydrazines, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using halogenated reagents under basic conditions
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar chemical reactivity and biological activities.
Pyridine derivatives: Compounds with a pyridine ring also show comparable properties and applications.
Other heterocyclic compounds: Various other heterocycles, such as imidazoles and indoles, can be compared based on their structural features and functional properties .
The uniqueness of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-3-27-20-18(14-23-27)17(13-19(24-20)16-7-5-4-6-8-16)21(28)22-10-12-26-11-9-15(2)25-26/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,22,28) |
InChI Key |
MTZPTLHUJQNBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCN4C=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927427.png)

![4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B14927455.png)
![N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927460.png)
![4-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B14927467.png)
![[6-Cyclopropyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14927469.png)
![4-(3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)-N'~1~-{1-[6-methyl-2,4-dioxo-2H-pyran-3(4H)-yliden]ethyl}pentanohydrazide](/img/structure/B14927475.png)
![4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927483.png)
![N-(2,3-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927488.png)
![ethyl ({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B14927495.png)
![N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927499.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14927510.png)
